4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione
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Overview
Description
4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of benzoyl and phenyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of N-substituted pyrroles or substituted benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone: A β-diketonate chelating reagent with high chelating ability with metal ions.
Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
4-Benzoyl-1-methyl-5-phenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of benzoyl and phenyl groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61350-44-5 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-benzoyl-1-methyl-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C18H13NO3/c1-19-15(12-8-4-2-5-9-12)14(17(21)18(19)22)16(20)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
BDDOLOVJDWRPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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